Lipophilicity Shift Relative to 9,10-Dichlorostearic Acid Governs Chromatographic and Biological Partitioning
The target compound exhibits a computed XLogP3-AA of 6.3, which is 1.4 log units lower than that of 9,10-dichlorostearic acid (XLogP3-AA = 7.7) [1]. This 1.4 log unit difference corresponds to an approximately 25-fold reduction in octanol-water partition coefficient, translating into significantly shorter reversed-phase HPLC retention times and altered membrane permeability profiles. In contrast, the non-chlorinated 12-hydroxystearic acid (estimated XLogP3-AA ≈ 5.5) is approximately 0.8 log units more hydrophilic than the target compound [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 |
| Comparator Or Baseline | 9,10-Dichlorostearic acid: XLogP3-AA = 7.7; 12-Hydroxystearic acid: XLogP3-AA ≈ 5.5 (estimated) |
| Quantified Difference | Target is 1.4 log units more hydrophilic than dichlorostearic acid; ~0.8 log units more lipophilic than hydroxystearic acid; ~25-fold difference in Kow vs dichlorostearic acid |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm); 12-hydroxystearic acid value estimated from structural analogs |
Why This Matters
This intermediate lipophilicity directly impacts chromatographic method development, solid-phase extraction recovery, and in vitro assay partitioning, making the target compound the only appropriate reference standard for detecting chlorohydroxy fatty acid residues in complex matrices.
- [1] PubChem. 9,10-Dichlorostearic acid (Compound Summary, CID 119221). National Center for Biotechnology Information. XLogP3-AA = 7.7. https://pubchem.ncbi.nlm.nih.gov/compound/119221 View Source
- [2] PubChem. 9,10-Dichloro-12-hydroxyoctadecanoic acid (Compound Summary, CID 103035). National Center for Biotechnology Information. XLogP3-AA = 6.3. https://pubchem.ncbi.nlm.nih.gov/compound/97659-36-4 View Source
